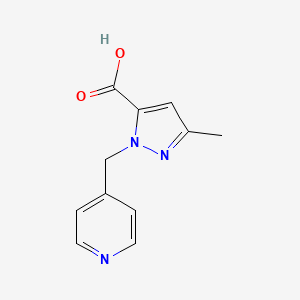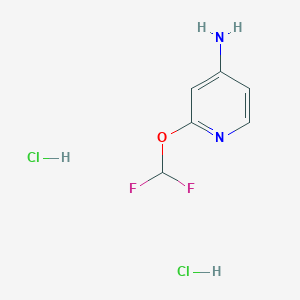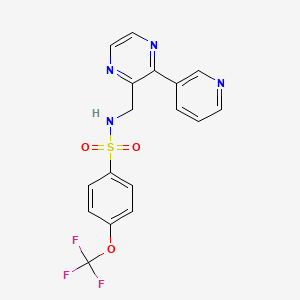![molecular formula C21H21FN6O4 B2506985 [8-(3,5-ジメチル-1H-ピラゾール-1-イル)-7-(2-フルオロベンジル)-3-メチル-2,6-ジオキソ-2,3,6,7-テトラヒドロ-1H-プリン-1-イル]酢酸メチル CAS No. 1019102-32-9](/img/structure/B2506985.png)
[8-(3,5-ジメチル-1H-ピラゾール-1-イル)-7-(2-フルオロベンジル)-3-メチル-2,6-ジオキソ-2,3,6,7-テトラヒドロ-1H-プリン-1-イル]酢酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a useful research compound. Its molecular formula is C21H21FN6O4 and its molecular weight is 440.435. The purity is usually 95%.
BenchChem offers high-quality methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
開環重合触媒
この化合物は、金属錯体の合成における配位子としての可能性が調査されています。特に、N-置換N,N-ビス((3,5-ジメチル-1H-ピラゾール-1-イル)メチル)アミン配位子を含むCo(II)、Zn(II)、およびCd(II)錯体が合成されました。これらの錯体は、生分解性ポリエステルであるrac-ラクチドの開環重合(ROP)における触媒効率について評価されました。 注目すべきことに、これらの錯体を用いてヘテロタクチックポリラクチド(PLA)が生成されました .
イミダゾールの合成
イミダゾールは、さまざまな用途で使用される重要なヘテロ環です。この化合物は、イミダゾール部分を有しています。 イミダゾール環の合成に関する具体的な研究は直接入手できませんが、イミダゾールは医薬品、農薬、材料など、日常生活で使用される機能性分子において重要な役割を果たしていることに留意する価値があります .
環化反応
この化合物の構造は、環化反応の可能性を示唆しています。例えば、アクリル酸メチルに2-(3,5-ジメチル-1H-ピラゾール-1-イル)エタンアミンを付加すると、興味深い環化生成物が得られる可能性があります。 このような反応のさらなる調査により、新しい用途が明らかになる可能性があります .
特性
IUPAC Name |
methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O4/c1-12-9-13(2)28(24-12)20-23-18-17(26(20)10-14-7-5-6-8-15(14)22)19(30)27(11-16(29)32-4)21(31)25(18)3/h5-9H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEKUPKYIJJAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)

![1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2506909.png)







![1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl]urea](/img/structure/B2506921.png)
![2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2506923.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2506925.png)
